molecular formula C17H21BO5 B8486816 METHYL 2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOFURAN-3-CARBOXYLATE

METHYL 2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOFURAN-3-CARBOXYLATE

Cat. No.: B8486816
M. Wt: 316.2 g/mol
InChI Key: BVLZMHRTGRUAKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOFURAN-3-CARBOXYLATE is a complex organic compound that features a benzofuran core substituted with a boronic ester and a carboxylic acid methyl ester group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOFURAN-3-CARBOXYLATE typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. This could include continuous flow reactors for the borylation step and automated systems for the esterification process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

    Oxidation: Boronic acids.

    Reduction: Alcohols.

    Substitution: Biaryl compounds.

Scientific Research Applications

METHYL 2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOFURAN-3-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound depends on its application. In cross-coupling reactions, the boronic ester group acts as a nucleophile, participating in the formation of new carbon-carbon bonds. The benzofuran core can interact with various biological targets, potentially affecting molecular pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-METHYL-6-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)BENZOFURAN-3-CARBOXYLATE is unique due to its combination of a benzofuran core with a boronic ester and a carboxylic acid methyl ester group.

Properties

Molecular Formula

C17H21BO5

Molecular Weight

316.2 g/mol

IUPAC Name

methyl 2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran-3-carboxylate

InChI

InChI=1S/C17H21BO5/c1-10-14(15(19)20-6)12-8-7-11(9-13(12)21-10)18-22-16(2,3)17(4,5)23-18/h7-9H,1-6H3

InChI Key

BVLZMHRTGRUAKZ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=C(O3)C)C(=O)OC

Origin of Product

United States

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